3-Bromo-4-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

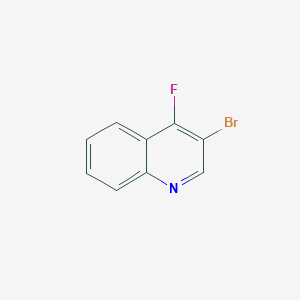

3-Bromo-4-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 4-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like toluene or dimethylformamide, are typically employed.

Major Products Formed:

Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-fluoroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluoroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-4-chloroquinoline

- 3-Fluoro-4-chloroquinoline

- 3-Bromo-4-methylquinoline

Comparison: 3-Bromo-4-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound in various research applications .

Biologische Aktivität

3-Bromo-4-fluoroquinoline is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits significant chemical reactivity and biological efficacy due to the incorporation of bromine and fluorine atoms into its structure. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, comparative analysis with similar compounds, and relevant case studies.

- Chemical Formula : C₉H₅BrF

- Molecular Weight : 219.06 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : 91-94°C

- Boiling Point : 307-308°C

- Solubility : Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor of various enzymes, particularly DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The inhibition leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death .

- Competitive Inhibition : It may compete with natural substrates for binding sites on target enzymes, disrupting normal enzymatic functions.

- Biochemical Pathways : The compound interacts with cellular pathways involved in metabolism, signal transduction, and gene expression.

Pharmacokinetics

The halogenation of this compound enhances its lipophilicity, which may improve absorption and distribution within biological systems. This modification can influence metabolic stability, potentially prolonging the compound’s bioavailability.

Comparative Analysis with Similar Compounds

The unique combination of bromine and fluorine in this compound allows it to exhibit superior biological activity compared to structurally similar compounds:

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| 3-Bromoquinoline | Lacks fluorine | Different biological activity |

| 8-Fluoroquinoline | Contains fluorine only | No bromine; alters chemical properties |

| 3,8-Dibromoquinoline | Contains two bromine atoms | Potentially higher reactivity |

| 4-Bromo-8-fluoroquinoline | Different position of bromine | Different reactivity profile |

Bactericidal Effects Against Mycobacteria

Research has shown that this compound exhibits significant bactericidal effects against Mycobacterium species. In comparative studies, it demonstrated lower Minimum Inhibitory Concentration (MIC) values than traditional fluoroquinolones, indicating enhanced potency against resistant strains .

In Vivo Efficacy Studies

In vivo studies have evaluated the therapeutic efficacy of this compound against various pathogens. For instance, a recent study reported that this compound effectively inhibited the growth of Pseudomonas aeruginosa, a common Gram-negative bacterium associated with hospital-acquired infections. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSNASOZSGAMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824455-38-0 |

Source

|

| Record name | 3-bromo-4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.